2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile
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Overview
Description
2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile is a chemical compound that belongs to the class of diketopiperazines These compounds are characterized by a six-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile typically involves the cyclization of dipeptides or the condensation of amino acids. One common method involves the reaction of N-benzyl-L-aspartic acid with a suitable nitrile source under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diketopiperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine oxides, while reduction may produce reduced diketopiperazines.
Scientific Research Applications
2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-3,6-dioxo-2-piperazineacetic acid
- Cyclo(-Asp-Phe)
- Aspartame-related compounds
Uniqueness
2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H13N3O2 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C13H13N3O2/c14-7-6-10-12(17)16-11(13(18)15-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6,8H2,(H,15,18)(H,16,17)/t10-,11-/m0/s1 |
InChI Key |
IKUOWYDGEXUQAV-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC#N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC#N |
Origin of Product |
United States |
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